molecular formula C28H23N3O3S B2979173 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922911-88-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2979173
CAS RN: 922911-88-4
M. Wt: 481.57
InChI Key: XZOZPYFJSDJJRB-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been studied for its potential as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has shown modest potency at the human M4 receptor and excellent efficacy, as well as selectivity versus other muscarinic subtypes .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing and evaluating a series of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, identifying potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This research highlights the chemical synthesis and potential application of similar compounds in medical research (Borzilleri et al., 2006).

Biological and Pharmacological Activity

  • Novel benzodifuranyl compounds, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized with demonstrated anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, providing insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

  • A variety of newly synthesized compounds, including those derived from benzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups, have been screened for antimicrobial activity. Research in this area contributes to the understanding of these compounds' potential in addressing microbial and fungal infections (Patel et al., 2011).

Potential in Cancer Research

  • Research on novel terpyridine-skeleton molecules, containing benzo[4,5]furo[3,2-b]pyridine core, has indicated significant potential in inhibiting tumor growth and metastasis. This includes the study of compounds with structural similarities to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide in cancer research (Kwon et al., 2015).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-19-15-16-24(33-2)25-26(19)35-28(30-25)31(18-20-10-8-9-17-29-20)27(32)22-13-6-7-14-23(22)34-21-11-4-3-5-12-21/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOZPYFJSDJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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